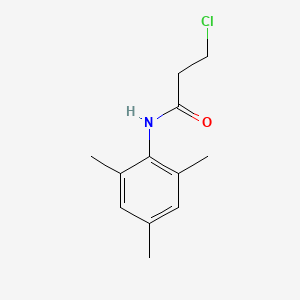

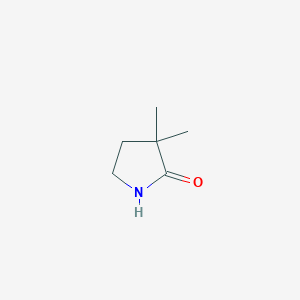

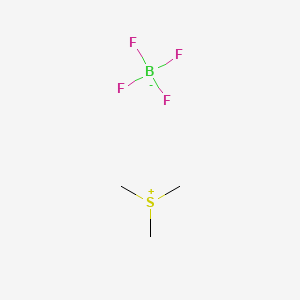

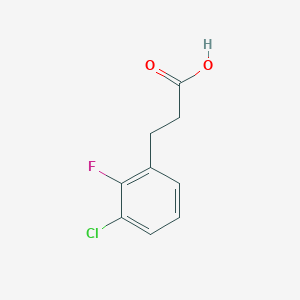

![molecular formula C11H13N3 B1352228 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 883291-45-0](/img/structure/B1352228.png)

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine” is a compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a solid in form . The compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, and four hydrogen atoms .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine”, often involves the use of glyoxal and ammonia . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound is a solid in form . It has an empirical formula of C11H15N3O and a molecular weight of 205.26 .Applications De Recherche Scientifique

Pharmacological Research Antioxidant Potential

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential, as seen in studies where compounds with similar structures were compared to ascorbic acid in DPPH assays .

Antibacterial Activity

Compounds with imidazole rings have shown significant activity against bacteria such as E. coli, S. aureus, and B. subtilis, indicating potential applications in developing new antibacterial agents .

Anti-HIV Research

Indole derivatives, which share structural similarities with imidazole compounds, have been studied for their potential as anti-HIV agents through molecular docking studies .

Organic Synthesis Intermediates

Imidazole-containing compounds are valuable intermediates in organic synthesis, useful for further chemical modifications and derivatizations .

Pharmaceutical Intermediates

The compound is available for purchase as a pharmaceutical intermediate, suggesting its use in the synthesis of more complex pharmaceutical agents .

Chemical Research Reactivity Studies

The reactivity of imidazole derivatives can be studied to understand their behavior under different chemical conditions, which is crucial for their application in synthesis .

Computational Chemistry Molecular Modeling

The structural features of imidazole compounds make them interesting subjects for computational studies to predict their behavior and interactions at the molecular level.

BMC Chemistry Springer Link Springer Open MDPI Sigma-Aldrich

Propriétés

IUPAC Name |

[4-(2-methylimidazol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMOQABDRBJMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406750 |

Source

|

| Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine | |

CAS RN |

883291-45-0 |

Source

|

| Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

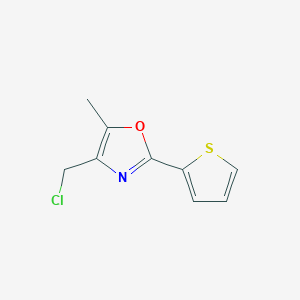

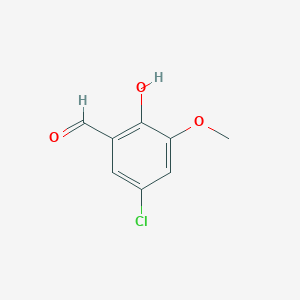

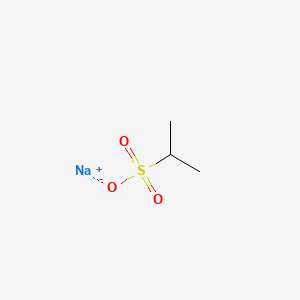

![2-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B1352166.png)